REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6](Cl)(=[O:8])=[O:7].S1C=CC=C1S(NN)(=O)=O.O.C(Cl)(Cl)Cl.[Br:25]Br>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[S:6]([Br:25])(=[O:8])=[O:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the reaction
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
a mixture of a heavy oil
|
Type
|
CUSTOM
|
Details
|
a fluffy solid results
|
Type
|
DISSOLUTION
|
Details
|
the solid is dissolved
|
Type
|
CUSTOM
|
Details
|
the oil separated
|
Type
|
ADDITION
|
Details
|
This mixture of oil and water, which
|
Type
|
CUSTOM
|
Details
|
from the first reaction
|
Type
|
CUSTOM
|
Details
|
is then placed in a flask
|
Type
|
CUSTOM
|
Details
|
crushed ice
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
remains below about 10° C
|
Type
|
CUSTOM
|
Details
|
the layers are separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer is dried over an appropriate desiccant, advantageously anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the chloroform removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes on addition of hexane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |